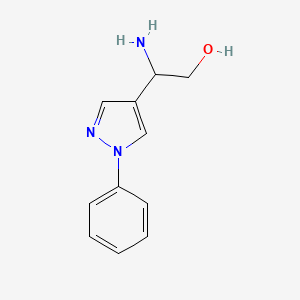

2-Amino-2-(1-phenyl-1h-pyrazol-4-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18160000

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3O |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 2-amino-2-(1-phenylpyrazol-4-yl)ethanol |

| Standard InChI | InChI=1S/C11H13N3O/c12-11(8-15)9-6-13-14(7-9)10-4-2-1-3-5-10/h1-7,11,15H,8,12H2 |

| Standard InChI Key | LNPKPOGBJVCGOA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C=N2)C(CO)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol (IUPAC name: 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)ethanol) belongs to the class of amino alcohols with a pyrazole aromatic heterocycle. Its molecular formula is CHNO (molecular weight: 203.24 g/mol) . The compound’s structure comprises:

-

A 1-phenyl-1H-pyrazole ring substituted at the 4-position.

-

An ethanolamine side chain (-CH(NH)CHOH) attached to the pyrazole core.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)ethanol |

| Predicted Melting Point | 170–200°C (estimated) |

| Solubility | Polar solvents (e.g., DMSO, ethanol) |

The pyrazole ring contributes to aromatic stability and π-π stacking interactions, while the ethanolamine moiety enhances solubility in polar solvents .

Synthesis and Optimization

Synthetic Pathways

The synthesis of pyrazole derivatives often involves cyclocondensation reactions between hydrazines and diketones. For 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, a plausible route includes:

-

Pyrazole Ring Formation:

-

Functionalization:

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Phenylhydrazine, THF, 0°C–RT | 70–85 |

| Ester Reduction | LiAlH, THF, reflux | 65–80 |

| Amination | NH, H/Pd-C | 50–70 |

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize temperature and reaction time. Green chemistry principles, such as solvent recycling and catalytic reductions, enhance sustainability .

Physicochemical Properties

Thermal Stability

The compound’s melting point is estimated at 170–200°C based on analogs like 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, which exhibit melting points of 142–220°C .

Solubility and Reactivity

-

Solubility: High in DMSO (>50 mg/mL) and moderate in ethanol (~20 mg/mL) due to hydrogen bonding from -NH and -OH groups .

-

Reactivity:

Biological Activity and Applications

Anticancer Mechanisms

Fluorinated pyrazole analogs (e.g., 1447053-07-7) inhibit cancer cell proliferation by targeting enzymes like monoacylglycerol lipase (MAGL). The amino alcohol moiety in the target compound may enhance binding to kinase domains, a hypothesis warranting further study.

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the phenyl or pyrazole substituents to optimize bioactivity.

-

Pharmacokinetic Profiling: Assessing oral bioavailability and metabolic stability.

-

Industrial Applications: Exploring use as a chiral building block in asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume